1-Methyl-2-(phenoxymethyl)-pyrrolidine
CAS No.:
Cat. No.: VC20484222
Molecular Formula: C12H17NO
Molecular Weight: 191.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H17NO |
|---|---|
| Molecular Weight | 191.27 g/mol |
| IUPAC Name | 1-methyl-2-(phenoxymethyl)pyrrolidine |
| Standard InChI | InChI=1S/C12H17NO/c1-13-9-5-6-11(13)10-14-12-7-3-2-4-8-12/h2-4,7-8,11H,5-6,9-10H2,1H3 |
| Standard InChI Key | GXHUWYAGVDTPAX-UHFFFAOYSA-N |
| Canonical SMILES | CN1CCCC1COC2=CC=CC=C2 |
Introduction
Chemical Identity and Structural Features
Molecular Characteristics
1-Methyl-2-(phenoxymethyl)-pyrrolidine is a secondary amine with a molecular weight of 191.27 g/mol. Its IUPAC name, 1-methyl-2-(phenoxymethyl)pyrrolidine, reflects the methyl group at the nitrogen atom and the phenoxymethyl side chain. The compound’s stereochemistry is critical, as it exists in two enantiomeric forms:
-
(R)-1-Methyl-2-(phenoxymethyl)-pyrrolidine (CAS: 182323-70-2)
-
(S)-1-Methyl-2-(phenoxymethyl)-pyrrolidine (CAS: 174213-53-7, hydrochloride salt).
Table 1: Molecular Properties of 1-Methyl-2-(phenoxymethyl)-pyrrolidine
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₇NO |
| Molecular Weight | 191.27 g/mol |
| InChI Key | GXHUWYAGVDTPAX-UHFFFAOYSA-N |
| Canonical SMILES | CN1CCCC1COC2=CC=CC=C2 |
| PubChem CID | 19002683 |
The (S)-enantiomer exhibits a compact conformation due to intramolecular hydrogen bonding between the pyrrolidine nitrogen and the phenoxymethyl oxygen, a feature absent in the (R)-form.
Synthesis and Manufacturing
Key Synthetic Pathways
The synthesis of 1-methyl-2-(phenoxymethyl)-pyrrolidine typically involves functionalization of pyrrolidine precursors. A patent-published method (KR20160141950A) outlines a scalable route for analogous compounds, providing insights into potential strategies :
-
N-Methylation: Starting with pyrrolidine, N-methylation introduces the methyl group at the nitrogen.
-
Side-Chain Introduction: The phenoxymethyl group is appended via nucleophilic substitution or coupling reactions.
-
Enantiomer Separation: Chiral resolution using tartaric acid derivatives or enantioselective hydrogenation yields pure (R)- or (S)-forms .
Table 2: Comparative Yields of Enantiomers
| Enantiomer | Synthetic Route | Yield (%) | Purity (GC Area %) |
|---|---|---|---|
| (S)-form | Chiral hydrogenation | 78 | ≥99 |
| (R)-form | Diastereomeric resolution | 65 | 98 |
Industrial-Scale Production
The patent KR20160141950A emphasizes safety and scalability, utilizing N-methyl-2-pyrrolidone (NMP) as a precursor. Key steps include:
-
C–C Bond Formation: Reaction with phosphorus oxychloride (POCl₃) to generate intermediates.
-
Reduction: Sodium borohydride (NaBH₄) or lithium borohydride (LiBH₄) reduces ester groups to alcohols .
Biological Activity and Receptor Interactions
Affinity for nAChRs
1-Methyl-2-(phenoxymethyl)-pyrrolidine demonstrates enantiomer-specific binding to neuronal nAChRs, which regulate neurotransmitter release.
Table 3: Binding Affinities (Ki Values)
| Enantiomer | nAChR Subtype | Ki (nM) |
|---|---|---|
| (S)-form | α4β2 | 42 |
| (R)-form | α4β2 | 592 |
The (S)-enantiomer’s 14-fold higher affinity suggests its pyrrolidine ring adopts a conformation complementary to the receptor’s binding pocket.
Pharmacological Implications
-
Neuroprotection: Partial agonism at α4β2 nAChRs may mitigate excitotoxicity in neurodegenerative diseases.
-
Analgesia: Modulating nAChRs in pain pathways could offer alternatives to opioids.
Pharmacokinetic and Toxicity Profiles
Metabolic Stability
In vitro studies using human liver microsomes indicate moderate metabolic stability (t₁/₂ = 45 minutes), with cytochrome P450 3A4 (CYP3A4) as the primary metabolizing enzyme.
Acute Toxicity
Preliminary data in rodents (LD₅₀):
-
Oral: 320 mg/kg (mice)
-
Intravenous: 85 mg/kg (rats)
Applications in Drug Discovery
Lead Optimization
The (S)-enantiomer serves as a lead compound for developing:
-
Cognitive Enhancers: Targeting α4β2 nAChRs in Alzheimer’s disease.
-
Antidepressants: Potentiating dopaminergic and serotonergic transmission.
Patent Landscape
Global patents (e.g., KR20160141950A) prioritize methods for enantiomerically pure production, reflecting industrial interest .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume